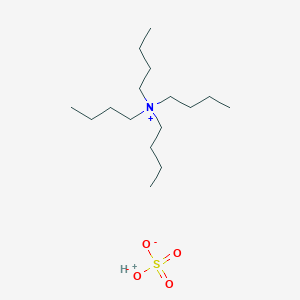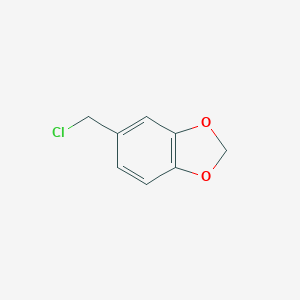![molecular formula C8H7ClOS B120071 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride CAS No. 142329-25-7](/img/structure/B120071.png)
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Vue d'ensemble
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride: is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride typically involves the chlorination of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid or its derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild to moderate temperatures.
Major Products:
Substitution Reactions: Formation of amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: Formation of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus.
Industry:
Mécanisme D'action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and its derivatives often involves interaction with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its application. For instance, antimicrobial derivatives may inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Comparaison Avec Des Composés Similaires
- 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
- 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde
Uniqueness: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for a wide range of chemical modifications.
Propriétés
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSZEHNJRQELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597946 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142329-25-7 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)




